REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[N:9]1[CH:13]=[CH:12][C:11]([CH3:14])=[N:10]1.BrC1C=CC(Cl)=CC=1N1C(C)=CC=N1.C([Mg]Cl)(C)C.C=O.CN([CH:39]=[O:40])C>C1COCC1>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([CH:39]=[O:40])=[C:3]([N:9]2[CH:13]=[CH:12][C:11]([CH3:14])=[N:10]2)[CH:4]=1 |f:0.1|
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Name
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1-(2-bromo-5-chlorophenyl)-3-methyl-1H-pyrazole 1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)Cl)N1N=C(C=C1)C.BrC1=C(C=C(C=C1)Cl)N1N=CC=C1C
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Name
|
Intermediate 3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)Cl)N1N=C(C=C1)C.BrC1=C(C=C(C=C1)Cl)N1N=CC=C1C
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Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.76 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
166 mg
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to −15° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for an additional 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with HCl (2 N, 4 mL)
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
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EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by normal phase silica gel column chromatography (EtOAc/heptane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=O)C=C1)N1N=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |